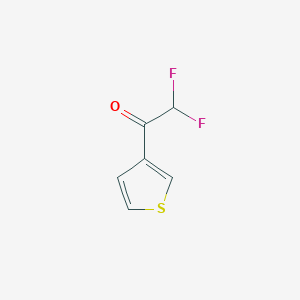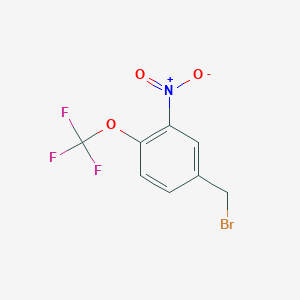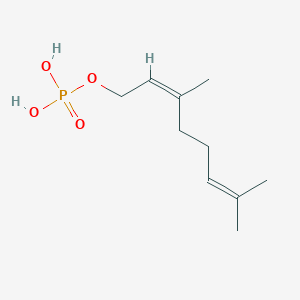
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is an organic compound that features a cyclopentene ring attached to a fluorobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with fluorobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclopent-3-en-1-yl boronic acid or ester reacts with 4-fluorobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., chlorine or bromine in the presence of a Lewis acid catalyst).
Major Products Formed
Oxidation: Cyclopent-3-en-1-yl ketones or alcohols.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted fluorobenzene derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentene and fluorobenzene moieties can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopent-3-en-1-yl)benzene: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
4-Fluorobenzylcyclopentane: Contains a cyclopentane ring instead of a cyclopentene ring, affecting its reactivity and applications.
1-(Cyclopent-3-en-1-yl)-4-chlorobenzene:
Uniqueness
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is unique due to the presence of both a cyclopentene ring and a fluorobenzene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H11F |
|---|---|
Peso molecular |
162.20 g/mol |
Nombre IUPAC |
1-cyclopent-3-en-1-yl-4-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1-2,5-9H,3-4H2 |
Clave InChI |
HLJHGCOXXQBAIY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

